molecular formula C10H11BrO2 B14765733 5-Bromo-2-(cyclopropylmethoxy)phenol

5-Bromo-2-(cyclopropylmethoxy)phenol

Cat. No.: B14765733
M. Wt: 243.10 g/mol
InChI Key: OAVYFIYSIKOERQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C10H11BrO2 It is a brominated phenol derivative, where a bromine atom is substituted at the 5th position and a cyclopropylmethoxy group is attached to the 2nd position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)phenol typically involves multiple steps. One common method starts with the protection of the phenolic hydroxyl group of o-methoxyphenol using acetic anhydride under sulfuric acid catalysis. This is followed by bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed using sodium hydrogen carbonate solution to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethoxy)phenol can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Bromination: Bromine and iron powder are commonly used for bromination reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination yields brominated derivatives, while oxidation can produce quinones.

Scientific Research Applications

5-Bromo-2-(cyclopropylmethoxy)phenol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic and nucleophilic interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxyphenol: Similar structure but lacks the cyclopropylmethoxy group.

    2-Bromo-4-methoxyphenol: Another brominated phenol derivative with different substitution patterns.

Uniqueness

5-Bromo-2-(cyclopropylmethoxy)phenol is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)phenol

InChI

InChI=1S/C10H11BrO2/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2

InChI Key

OAVYFIYSIKOERQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Br)O

Origin of Product

United States

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